

# Spectroscopic Profile of 1-Octanol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Octonal

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This technical guide provides a comprehensive overview of the spectroscopic data and analysis of 1-octanol, a long-chain fatty alcohol with significant applications in the chemical, pharmaceutical, and cosmetic industries. A thorough understanding of its spectroscopic properties is crucial for quality control, structural elucidation, and the study of its interactions in various formulations. This document details the experimental protocols and presents key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), and Mass Spectrometry (MS).

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In 1-octanol, the characteristic absorptions are associated with the O-H and C-O stretching vibrations of the alcohol group, as well as the C-H stretches of the alkyl chain.

## Data Presentation

Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H Stretch (Hydrogen Bonded)	3500-3200	Strong, Broad
C-H Stretch (sp <sup>3</sup> )	2960-2850	Strong
C-O Stretch	1260-1050	Strong
O-H Bend (Out-of-plane)	~650	Broad

Table 1: Key Infrared Absorption Bands for 1-Octanol.

## Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples that requires minimal sample preparation.

- **Instrument Setup:** The FTIR spectrometer is set to the desired spectral range, typically 4000 to 400 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal (commonly diamond or germanium) is collected to account for atmospheric and instrumental interferences.<sup>[1]</sup>
- **Sample Preparation:** A small drop of neat 1-octanol is placed directly onto the surface of the ATR crystal, ensuring complete coverage.<sup>[1][2]</sup>
- **Data Acquisition:** The pressure arm is positioned over the sample to ensure good contact with the crystal. The infrared spectrum is then recorded by co-adding multiple scans to improve the signal-to-noise ratio.
- **Cleaning:** After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent, such as isopropanol, and wiped dry to prevent cross-contamination.<sup>[2][3]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both <sup>1</sup>H and <sup>13</sup>C NMR are essential for the structural confirmation of 1-octanol.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of 1-octanol shows distinct signals for the protons in different chemical environments along the alkyl chain and the hydroxyl proton.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration	J-Coupling (Hz)
-CH <sub>3</sub> (H-8)	~0.88	Triplet (t)	3H	~6.9
-(CH <sub>2</sub> ) <sub>5</sub> - (H-3 to H-7)	~1.29	Multiplet (m)	10H	-
-CH <sub>2</sub> -CH <sub>2</sub> OH (H-2)	~1.55	Quintet (quin)	2H	~7.0
-CH <sub>2</sub> OH (H-1)	~3.64	Triplet (t)	2H	~6.6
-OH	Variable (~1.5-3.0)	Singlet (s)	1H	-

Table 2: <sup>1</sup>H NMR Spectroscopic Data for 1-Octanol.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of 1-octanol displays a unique signal for each of the eight carbon atoms in the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-1 (-CH <sub>2</sub> OH)	~63.1
C-2	~32.8
C-3	~25.7
C-4	~29.4
C-5	~29.3
C-6	~31.8
C-7	~22.7
C-8 (-CH <sub>3</sub> )	~14.1

Table 3: <sup>13</sup>C NMR Spectroscopic Data for 1-Octanol.

## Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** For <sup>1</sup>H NMR, approximately 5-25 mg of 1-octanol is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).<sup>[4]</sup> For <sup>13</sup>C NMR, a more concentrated solution of 50-100 mg is often used.<sup>[4]</sup> The solution is filtered through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.<sup>[5]</sup>
- **Instrumentation:** The NMR spectra are acquired on a spectrometer, with a standard internal reference, tetramethylsilane (TMS), set to 0.00 ppm.
- **<sup>1</sup>H NMR Data Acquisition:** A standard single-pulse experiment is typically used. Key parameters include a spectral width of 0-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.
- **Quantitative <sup>13</sup>C NMR Data Acquisition:** To obtain a quantitative <sup>13</sup>C NMR spectrum where peak integrals are proportional to the number of carbons, a proton-decoupled single-pulse experiment is used with a long relaxation delay (e.g., 5 times the longest T<sub>1</sub> of the carbon nuclei) to ensure full relaxation.<sup>[6]</sup> Inverse-gated decoupling is employed to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal intensities.<sup>[7]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 1-octanol, electron ionization (EI) is a common method.

### Data Presentation

The mass spectrum of 1-octanol shows a molecular ion peak ( $M^+$ ) at  $m/z$  130. However, this peak is often weak or absent in the spectra of primary alcohols.<sup>[8]</sup> The fragmentation pattern is characterized by alpha-cleavage and dehydration.<sup>[9]</sup>

$m/z$	Relative Intensity (%)	Proposed Fragment Ion/Loss
130	Low	$[C_8H_{18}O]^+$ (Molecular Ion)
112	Moderate	$[M - H_2O]^+$
84	Moderate	$[M - C_2H_4O]^+$
70	High	$[C_5H_{10}]^+$
56	High (often base peak)	$[C_4H_8]^+$
43	High	$[C_3H_7]^+$
31	Moderate	$[CH_2OH]^+$

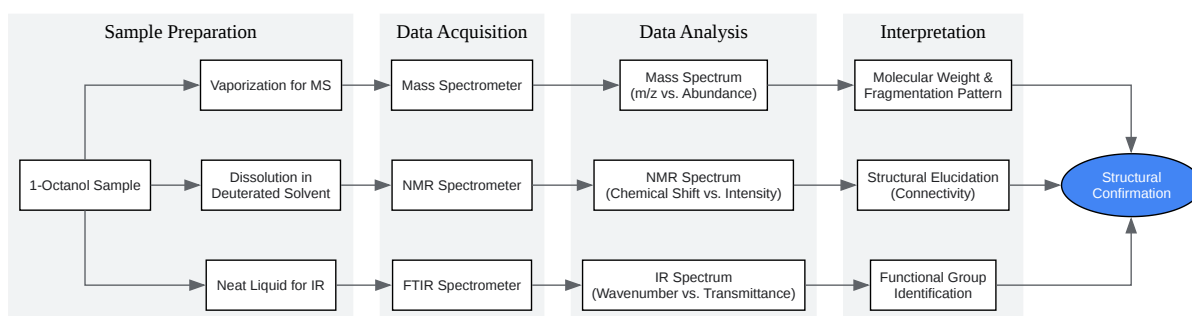
Table 4: Key Mass Spectrometry Fragmentation Data for 1-Octanol (Electron Ionization).<sup>[10]</sup>  
<sup>[11]</sup>

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of liquid 1-octanol is introduced into the mass spectrometer, where it is vaporized in a vacuum.<sup>[12]</sup>
- **Ionization:** The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (a radical cation).<sup>[9][12]</sup>

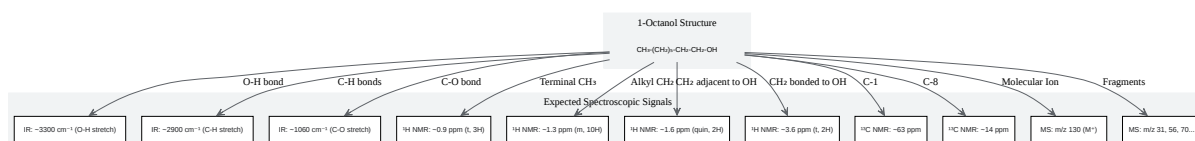
- **Fragmentation:** The high internal energy of the molecular ion leads to its fragmentation into smaller, charged ions and neutral radicals.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its  $m/z$  value.

## Visualizations



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Caption: General workflow for the spectroscopic analysis of 1-octanol.



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Caption: Correlation of 1-octanol's functional groups to their spectroscopic signals.

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